molecular formula C16H17F2N3O3 B6425873 2-(2,4-difluorophenyl)-N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}acetamide CAS No. 2034562-50-8

2-(2,4-difluorophenyl)-N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}acetamide

Cat. No.: B6425873
CAS No.: 2034562-50-8
M. Wt: 337.32 g/mol
InChI Key: FDPROWYVCPDLIK-UHFFFAOYSA-N
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Description

2-(2,4-difluorophenyl)-N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}acetamide is an organic compound with a complex structure that includes a difluorophenyl group, an oxadiazole ring, and an oxane moiety

Preparation Methods

The synthesis of 2-(2,4-difluorophenyl)-N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}acetamide typically involves multiple steps. The synthetic route often starts with the preparation of the 2,4-difluorophenyl precursor, followed by the formation of the oxadiazole ring and the subsequent attachment of the oxane group. The reaction conditions usually require specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve optimization of these steps to scale up the process while maintaining efficiency and cost-effectiveness .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The difluorophenyl group can participate in substitution reactions, often using reagents like halogens or nucleophiles. Common reagents and conditions for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydroxide. .

Scientific Research Applications

2-(2,4-difluorophenyl)-N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}acetamide has several scientific research applications:

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. The difluorophenyl group and oxadiazole ring are key functional groups that enable binding to enzymes or receptors, influencing biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar compounds include those with difluorophenyl groups or oxadiazole rings, such as:

Properties

IUPAC Name

2-(2,4-difluorophenyl)-N-[[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17F2N3O3/c17-12-2-1-11(13(18)8-12)7-14(22)19-9-15-20-16(21-24-15)10-3-5-23-6-4-10/h1-2,8,10H,3-7,9H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDPROWYVCPDLIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C2=NOC(=N2)CNC(=O)CC3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17F2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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